molecular formula C22H17BrClNO4 B2682419 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide CAS No. 313254-73-8

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide

Cat. No. B2682419
CAS RN: 313254-73-8
M. Wt: 474.74
InChI Key: GJHLHWCNUFOHFZ-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is used in the synthesis of Cloxazolam and its metabolites .


Molecular Structure Analysis

The molecular structure of “this compound” has been determined and reported in a study . The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 387.06 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Analytical Detection and Pharmacology

  • Analytical Method Development : The development of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for the detection and quantification of specific compounds, as seen in the case of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), suggests a similar approach could be taken for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide to study its presence in biological specimens or environmental samples (Poklis et al., 2014).

Drug Design and Pharmacological Effects

  • Pharmacological Properties : Research into the electrophysiological effect of compounds like BRL-32872 on guinea pig cardiac isolated preparations provides a template for investigating the potential pharmacological actions of this compound, especially if it possesses similar potassium and calcium channel blocking properties (Bril et al., 1995).

Chemical Synthesis and Activity

  • Synthetic Pathways and Biological Activity : Studies on the synthesis of related compounds and their biological activities, such as antiulcer effects, showcase the broader chemical research applications in developing new therapeutic agents. This suggests that this compound could also be synthesized and evaluated for similar or other pharmacological activities (Hosokami et al., 1992).

Metabolic Pathways

  • Metabolic Studies : Understanding the metabolic pathways of psychoactive designer drugs, as seen in the study of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), can offer insights into the metabolism, toxicity, and potential therapeutic or harmful effects of related compounds, including this compound (Carmo et al., 2005).

Structural Analysis

  • Crystal Structure Analysis : The crystal structure analysis of compounds with similar functional groups, like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, helps in understanding the molecular conformation, which is crucial for predicting the chemical behavior and interactions of this compound (He et al., 2014).

Safety and Hazards

This compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClNO4/c1-28-14-8-9-16(20(12-14)29-2)22(27)25-19-10-7-13(23)11-17(19)21(26)15-5-3-4-6-18(15)24/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHLHWCNUFOHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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